Dimethyl 2-chloroisophthalate Dimethyl 2-chloroisophthalate
Brand Name: Vulcanchem
CAS No.: 60047-40-7
VCID: VC7701038
InChI: InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
SMILES: COC(=O)C1=C(C(=CC=C1)C(=O)OC)Cl
Molecular Formula: C10H9ClO4
Molecular Weight: 228.63

Dimethyl 2-chloroisophthalate

CAS No.: 60047-40-7

Cat. No.: VC7701038

Molecular Formula: C10H9ClO4

Molecular Weight: 228.63

* For research use only. Not for human or veterinary use.

Dimethyl 2-chloroisophthalate - 60047-40-7

Specification

CAS No. 60047-40-7
Molecular Formula C10H9ClO4
Molecular Weight 228.63
IUPAC Name dimethyl 2-chlorobenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
Standard InChI Key GYYDONBDGBHVTE-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC=C1)C(=O)OC)Cl

Introduction

Structural and Chemical Properties

Molecular Identity

Dimethyl 2-chloroisophthalate (hypothetical structure) would have the molecular formula C₁₀H₉ClO₄, derived from isophthalic acid (C₈H₆O₄) through chlorination at the 2-position and esterification with methanol. Its molecular weight would approximate 228.63 g/mol, calculated as follows:

Molecular Weight=(12.01×10)+(1.01×9)+(35.45×1)+(16.00×4)=228.63g/mol\text{Molecular Weight} = (12.01 \times 10) + (1.01 \times 9) + (35.45 \times 1) + (16.00 \times 4) = 228.63 \, \text{g/mol}

This aligns with analogues like dimethyl isophthalate (C₁₀H₁₀O₄, MW 194.18 g/mol) and dimethyl 5-nitro-isophthalate (C₁₀H₉NO₆, MW 239.18 g/mol) .

Physicochemical Characteristics

While experimental data for dimethyl 2-chloroisophthalate are absent, properties can be extrapolated from related esters:

PropertyDimethyl Isophthalate Dimethyl 5-Nitro-Isophthalate Estimated for Dimethyl 2-Chloroisophthalate
Melting Point (°C)64–6883.5~70–80 (predicted)
Boiling Point (°C)285 ± 8N/A~300–320 (predicted)
Density (g/cm³)1.2 ± 0.1N/A~1.3–1.4 (predicted)
SolubilityLow in waterLow in waterLow in water, soluble in organic solvents

Synthetic Methodologies

Chlorination Strategies

Chlorination of aromatic esters typically involves electrophilic substitution. For example, dimethyl malonate undergoes chlorination with sulfuryl chloride (SO₂Cl₂) to yield dimethyl 2-chloromalonate . Applying this methodology to dimethyl isophthalate could produce dimethyl 2-chloroisophthalate:

Dimethyl isophthalate+SO2Cl2catalystDimethyl 2-chloroisophthalate+HCl+SO2\text{Dimethyl isophthalate} + \text{SO}_2\text{Cl}_2 \xrightarrow{\text{catalyst}} \text{Dimethyl 2-chloroisophthalate} + \text{HCl} + \text{SO}_2

Key parameters include:

  • Temperature: 40–60°C to balance reaction rate and side-product formation .

  • Solvent: Toluene or chlorobenzene to dissolve reactants and facilitate phase separation .

  • Stoichiometry: 1.2–1.5 equivalents of SO₂Cl₂ to ensure complete conversion .

Esterification and Purification

Esterification of 2-chloroisophthalic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) is a plausible route. Post-reaction, purification involves:

  • Washing with aqueous base (e.g., 5% Na₂CO₃) to remove unreacted acid .

  • Crystallization from toluene or xylene at 0–25°C to isolate the pure ester .

Applications and Derivatives

Pharmaceutical Intermediates

Chlorinated aromatic esters serve as precursors in drug synthesis. For example:

  • Methadone Intermediates: Chlorinated isopropylamines derive from similar esters .

  • Anticancer Agents: Nitro- and chloro-substituted esters are explored for tumor inhibition .

Polymer Chemistry

Incorporating chlorinated esters into polyesters enhances thermal stability and flame retardancy. For instance, dimethyl 5-nitro-isophthalate improves polymer rigidity .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Achieving precise 2-position chlorination without dichloro byproducts requires optimized conditions .

  • Purity: Commercial availability is limited, necessitating in-house synthesis .

Research Opportunities

  • Catalyst Development: Transition-metal catalysts (e.g., FeCl₃) could improve chlorination efficiency.

  • Green Chemistry: Exploring ionic liquids or microwave-assisted synthesis to reduce solvent waste .

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